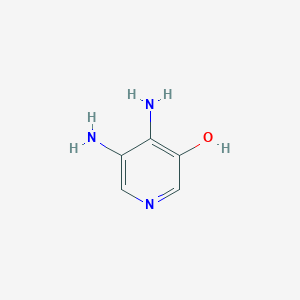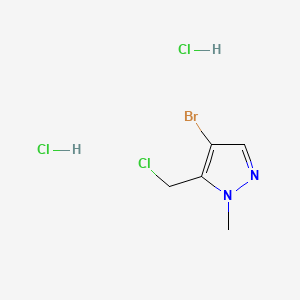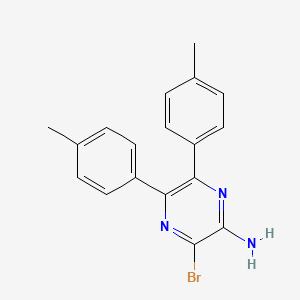
Ziprasidone Amino Acid Sodium Salt(Ziprasidone Impurity C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ziprasidone Amino Acid Sodium Salt (Ziprasidone Impurity C): It is a derivative of ziprasidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is also known for its kinase inhibitory activity, making it a candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ziprasidone Amino Acid Sodium Salt involves the reaction of ziprasidone with amino acids in the presence of sodium hydroxide. The reaction can be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide . The process may also involve the use of polar aprotic solvents such as acetone, ethyl acetate, or methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-energy planetary ball mills or cryogenic mills can enhance the dissolution rate of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ziprasidone Amino Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, Ziprasidone Amino Acid Sodium Salt is used as a reagent for various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development .
Biology: In biological research, this compound is studied for its kinase inhibitory activity. It has shown potential in inhibiting the activity of human and Chinese hamster kinases, as well as trypsin and tumor cell growth .
Medicine: In medicine, Ziprasidone Amino Acid Sodium Salt is being investigated for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Industry: In the industrial sector, this compound is used in the development of new formulations with enhanced bioavailability. It is also studied for its potential use in CO2 capture due to its low toxicity and decent absorption capacity .
Mécanisme D'action
The mechanism of action of Ziprasidone Amino Acid Sodium Salt involves its interaction with various molecular targets and pathways. It acts as a kinase inhibitor, blocking the activity of specific kinases involved in cell growth and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth . Additionally, the compound’s interaction with serotonin and dopamine receptors in the brain contributes to its antipsychotic effects .
Comparaison Avec Des Composés Similaires
Ziprasidone Hydrochloride: Used as an antipsychotic for treating schizophrenia and bipolar disorder.
Ziprasidone Mesylate: Used in intramuscular injections for acute agitation in schizophrenia.
Ziprasidone Related Compound F: A sodium salt derivative with similar properties.
Uniqueness: Unlike other derivatives, it has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth . Its unique structure also allows for enhanced bioavailability and reduced food effect, making it suitable for various formulations .
Propriétés
Formule moléculaire |
C21H22ClN4NaO2S |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
sodium;2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetate |
InChI |
InChI=1S/C21H23ClN4O2S.Na/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21;/h1-4,11,13H,5-10,12,23H2,(H,27,28);/q;+1/p-1 |
Clé InChI |
NQJCKBUPKYUFHA-UHFFFAOYSA-M |
SMILES canonique |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)[O-])C3=NSC4=CC=CC=C43.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)



![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)


![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
